molecular formula C28H44ClNO3S B1669210 Clofilium tosylate CAS No. 92953-10-1

Clofilium tosylate

Cat. No.: B1669210
CAS No.: 92953-10-1
M. Wt: 510.2 g/mol
InChI Key: MOQZYUUHIWPDQC-UHFFFAOYSA-M
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Description

Clofilium tosylate is a chemical compound known for its role as a potassium channel blocker. It is primarily used as an antiarrhythmic agent, which means it helps to manage and treat irregular heartbeats. The compound has a molecular formula of C28H44ClNO3S and a molecular weight of 510.17 g/mol .

Mechanism of Action

Target of Action

Clofilium tosylate is primarily a potassium channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable cells such as neurons and muscle cells. By blocking these channels, this compound can alter the electrical properties of these cells.

Mode of Action

As a potassium channel blocker, this compound inhibits the flow of potassium ions through the channels. This inhibition disrupts the normal repolarization of the cell membrane potential, leading to prolonged action potentials . This can have various effects depending on the type of cell, but in cardiac cells, for example, it can lead to a decrease in heart rate (bradycardia) or irregular heart rhythms (arrhythmias).

Pharmacokinetics

It is soluble in water , suggesting that it could be administered intravenously or via other non-oral routes.

Result of Action

The primary result of this compound’s action is the alteration of electrical activity in cells due to the blocking of potassium channels. In the context of cancer cells, this can lead to apoptosis, or programmed cell death . In the context of cardiac cells, this can lead to changes in heart rhythm .

Biochemical Analysis

Biochemical Properties

Clofilium tosylate interacts with potassium channels, blocking their function . This interaction is crucial in its role as a cardiac depressant and anti-arrhythmic agent . The compound’s ability to block potassium channels influences the biochemical reactions within cells, particularly those related to cardiac function .

Cellular Effects

This compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells . This effect is achieved through a Bcl-2-insensitive activation of caspase-3 . The compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to potassium channels, blocking their function . This blockage leads to changes in the electrical potential of the cell membrane, influencing various cellular processes. In the context of leukemia cells, this compound induces apoptosis via Bcl-2-insensitive activation of caspase-3 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in studies involving zebrafish models of POLG-related disease, this compound was found to rescue mitochondrial DNA and Complex I respiratory activity to normal levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For example, in rabbits with failing hearts, a greater percentage developed Torsade de Pointes following intravenous infusion of escalating doses of this compound compared to normal rabbits .

Transport and Distribution

Given its role as a potassium channel blocker, it is likely to be distributed wherever these channels are present .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane, given its role as a potassium channel blocker

Preparation Methods

Synthetic Routes and Reaction Conditions

Clofilium tosylate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium with p-toluenesulfonic acid to form the tosylate salt. The reaction typically requires an organic solvent and may be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Clofilium tosylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary applications.

    Reduction: Reduction reactions are also possible but are not typically relevant to its main uses.

    Substitution: The compound can participate in substitution reactions, particularly involving the tosylate group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the tosylate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives of clofilium .

Scientific Research Applications

Clofilium tosylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    D-sotalol: Another potassium channel blocker used as an antiarrhythmic agent.

    Bretylium: A compound with similar antiarrhythmic properties but different mechanisms of action.

    Amiodarone: A widely used antiarrhythmic agent with a broader spectrum of activity.

Uniqueness

Clofilium tosylate is unique in its specific targeting of potassium channels and its effectiveness in increasing the refractory period without significantly affecting conduction time. This makes it particularly useful in treating certain types of arrhythmias where other agents may not be as effective .

Properties

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQZYUUHIWPDQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045601
Record name Clofilium tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92953-10-1
Record name Clofilium tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92953-10-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofilium tosylate
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Record name Clofilium tosylate
Source EPA DSSTox
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Record name Clofilium tosylate
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Record name CLOFILIUM TOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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